![molecular formula C21H15NO3 B2647552 2-(6-Methoxynaphthalen-2-yl)quinoline-4-carboxylic acid CAS No. 327105-96-4](/img/structure/B2647552.png)
2-(6-Methoxynaphthalen-2-yl)quinoline-4-carboxylic acid
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Description
“2-(6-Methoxynaphthalen-2-yl)quinoline-4-carboxylic acid” is a chemical compound with the CAS Number: 327105-96-4 . It has a molecular weight of 329.36 and its IUPAC name is 2-(6-methoxy-2-naphthyl)-4-quinolinecarboxylic acid .
Synthesis Analysis
The synthesis of quinoline-4-carboxylic acids, which includes “2-(6-Methoxynaphthalen-2-yl)quinoline-4-carboxylic acid”, has been achieved through various methods . One of the common methods is the Pfitzinger reaction .Molecular Structure Analysis
The molecular structure of “2-(6-Methoxynaphthalen-2-yl)quinoline-4-carboxylic acid” is represented by the InChI Code: 1S/C21H15NO3/c1-25-16-9-8-13-10-15 (7-6-14 (13)11-16)20-12-18 (21 (23)24)17-4-2-3-5-19 (17)22-20/h2-12H,1H3, (H,23,24) .Physical And Chemical Properties Analysis
“2-(6-Methoxynaphthalen-2-yl)quinoline-4-carboxylic acid” is a powder at room temperature . It has a melting point of 258-259°C .Scientific Research Applications
Anti-Inflammatory and Analgesic Properties
Naproxen: , a well-known non-steroidal anti-inflammatory drug (NSAID), belongs to the aryl propionic family. It can be either a selective or non-selective cyclooxygenase (COX) inhibitor. The synthesis of N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide involves coupling naproxen with 2,2-diphenylethylamine via an amide bond. This derivative may exhibit anti-inflammatory and analgesic effects similar to naproxen .
Potential Antibacterial Activity
The 2,2-diphenylethan-1-amine fragment appears in the structure of various naturally occurring compounds. Alkaloids like cherylline, latifine, and nomifensine contain this fragment and exhibit a broad spectrum of biological activities, including antibacterial properties. The synthesized compound could be explored for its potential antibacterial effects .
Anti-Gastric Cancer Activity
Recent research has highlighted the importance of targeting the nuclear receptor Nur77 for developing anti-gastric cancer drugs. Compounds containing the 2-(6-methoxynaphthalen-2-yl) moiety have shown promise in this context. Further studies could explore the lead compound 9h derived from this structure .
Pharmacophore and QSAR Studies
Researchers have investigated the pharmacophore and quantitative structure-activity relationship (QSAR) of related propanamide derivatives. These studies aim to understand the molecular interactions and optimize the compound’s biological activity. The 3D pharmacophore model and docking studies provide insights for drug design .
Structural Characterization
Crystallographic studies have elucidated the structure of related compounds. Understanding the crystal structure provides valuable information for drug design and optimization. In the case of naproxen, its nonsteroidal anti-inflammatory properties are well-documented .
properties
IUPAC Name |
2-(6-methoxynaphthalen-2-yl)quinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO3/c1-25-16-9-8-13-10-15(7-6-14(13)11-16)20-12-18(21(23)24)17-4-2-3-5-19(17)22-20/h2-12H,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOGMULHCVISZHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C3=NC4=CC=CC=C4C(=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Methoxynaphthalen-2-yl)quinoline-4-carboxylic acid |
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